[8-Acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate
Overview
Description
[8-Acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate: is a complex organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a chromenone core substituted with acetyloxy, oxo, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [8-Acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the acetyloxy, oxo, phenyl, and trifluoromethyl groups through various chemical reactions. Key steps may include:
Formation of the Chromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The acetyloxy group can be introduced via acetylation reactions, while the oxo group can be added through oxidation reactions. The phenyl and trifluoromethyl groups can be incorporated using Friedel-Crafts acylation and trifluoromethylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromenone moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.
Scientific Research Applications
Chemistry: In chemistry, [8-Acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the activity of various biological targets.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of [8-Acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-Oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl acetate
- 8-Hydroxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl acetate
- 8-Acetyloxy-4-oxo-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-7-yl acetate
Uniqueness: Compared to similar compounds, [8-Acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate stands out due to the presence of both acetyloxy and trifluoromethyl groups
Properties
IUPAC Name |
[8-acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O6/c1-10(24)27-14-9-8-13-16(26)15(12-6-4-3-5-7-12)19(20(21,22)23)29-17(13)18(14)28-11(2)25/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKVNYCAQBGPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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